1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-5-amine
Overview
Description
The compound “1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-5-amine” is a pyrazole derivative. Pyrazoles are a class of organic compounds with the formula C3H3N2H. They are characterized by a 5-membered aromatic ring with three carbon atoms and two adjacent nitrogen atoms . The “1-(tetrahydro-2H-pyran-4-yl)” part suggests that the pyrazole ring is substituted at the 1-position with a tetrahydropyran group, which is a saturated (i.e., not aromatic) six-membered ring containing one oxygen atom .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the pyrazole and tetrahydropyran rings. The pyrazole ring is aromatic and planar, while the tetrahydropyran ring is non-aromatic and may adopt a chair or boat conformation depending on the specific substituents present .Scientific Research Applications
Synthesis and Characterization
- A study demonstrated the synthesis and characterization of pyrazole derivatives, including the analysis of their crystal structure and the investigation of their biological activity against breast cancer and microbes (Titi et al., 2020).
Pharmaceutical Applications
- Research on pyrazole-centered 1,5-disubstituted tetrazoles using ultrasound irradiation demonstrated their potential in medicinal applications. These compounds were characterized by various spectroscopic techniques (Swami et al., 2021).
Chemical Synthesis Processes
- A study described the development of a new synthesis process for a RORγ inverse agonist, which involved a reaction with (tetrahydro-2H-pyran-4-yl)methanol. This process aimed to provide a safer and greener approach in chemical synthesis (Barcan et al., 2019).
Molecular Structure Analysis
- Investigations into the molecular structure of pyrazole derivatives were conducted, focusing on their reactivity and the presence of intramolecular hydrogen bonds. This study provided insights into the synthesis and structural properties of these compounds (Szlachcic et al., 2020).
Catalytic Applications
- Pyrazolyl compounds were synthesized and tested as catalysts for the copolymerization of CO2 and cyclohexene oxide. These studies explored the potential of these compounds in catalyzing environmentally significant reactions (Matiwane et al., 2020).
Future Directions
The study of pyrazole derivatives is a very active area of research, particularly in the field of medicinal chemistry, where they are often used as building blocks for the synthesis of various pharmaceuticals. Future research could potentially explore the biological activity of this compound, or use it as a starting point for the synthesis of new pyrazole derivatives .
Properties
IUPAC Name |
2-(oxan-4-yl)pyrazol-3-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3O/c9-8-1-4-10-11(8)7-2-5-12-6-3-7/h1,4,7H,2-3,5-6,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUFRCHDUNSOXBW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1N2C(=CC=N2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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